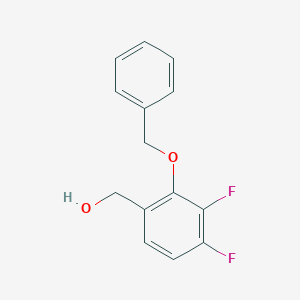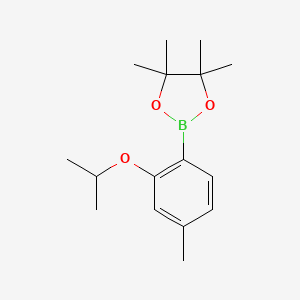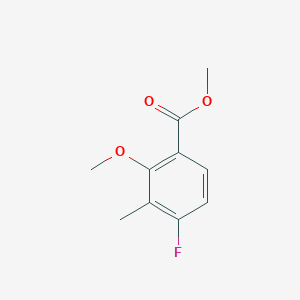
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2432849-09-5 . It has a molecular weight of 269.11 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BrF2OS . It contains functional groups including a methoxy (-OCH3), a bromine (Br), and two fluorine (F) atoms. These substituents can potentially influence its biological properties.Physical And Chemical Properties Analysis
This compound is a solid . It has a predicted boiling point of 248.9±40.0 °C and a predicted density of 1.62±0.1 g/cm3 .作用機序
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane is not yet fully understood. It is believed that the compound reacts with a variety of substrates and is able to form covalent bonds with them. This covalent bonding is thought to be responsible for the reactivity of this compound and its ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully known. However, studies have shown that the compound is able to interact with a variety of substrates and can potentially affect the activity of enzymes and other proteins. It is also believed that this compound may be able to interact with DNA and other nucleic acids, although this has yet to be confirmed.
実験室実験の利点と制限
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane has a number of advantages for use in laboratory experiments. It is a highly reactive compound and can be used in a variety of synthetic organic chemistry processes. Its reactivity makes it a useful reagent for organic synthesis, as it can be used to form covalent bonds with a variety of substrates. Additionally, its ability to interact with DNA and other nucleic acids makes it a potentially useful tool for the study of drug metabolism.
However, there are some limitations to using this compound in laboratory experiments. Its reactivity makes it a potentially dangerous compound, and it should be handled with caution. Additionally, its potential interactions with DNA and other nucleic acids are not yet fully understood, and further research is needed to understand its effects.
将来の方向性
There are a number of potential future directions for the study of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential interactions with DNA and other nucleic acids. Additionally, further research is needed to understand its potential uses in medicinal chemistry, drug delivery systems, and the study of drug metabolism. Finally, further research is needed to understand the safety and efficacy of this compound for use in laboratory experiments.
合成法
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane can be synthesized through a variety of methods. One method involves the reaction of bromine and fluorine with a methoxy group. This reaction is initiated by the addition of a Lewis acid, such as boron trifluoride, to a solution of bromine and fluorine in an organic solvent. The reaction produces a brominated and fluorinated product, which can then be reacted with the methoxy group to yield this compound.
科学的研究の応用
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic synthesis, and as a component of pharmaceuticals. It has also been studied for its potential use in medicinal chemistry, as a component of drug delivery systems, and as a tool for the study of drug metabolism.
Safety and Hazards
特性
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-12-8-4(9)3-5(13-2)6(10)7(8)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHRPSZSQZLCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














